molecular formula C17H21N3 B12876956 2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12876956
M. Wt: 267.37 g/mol
InChI Key: HZTMSISUFYGIGT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions, leading to the formation of the pyrrole ring through a cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity samples.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the phenyl ring can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride
  • 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl (phenyl)methanone

Uniqueness

2-Amino-1-(4-(tert-butyl)phenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific structural features, such as the tert-butyl group and the pyrrole ring

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-amino-1-(4-tert-butylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C17H21N3/c1-11-12(2)20(16(19)15(11)10-18)14-8-6-13(7-9-14)17(3,4)5/h6-9H,19H2,1-5H3

InChI Key

HZTMSISUFYGIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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